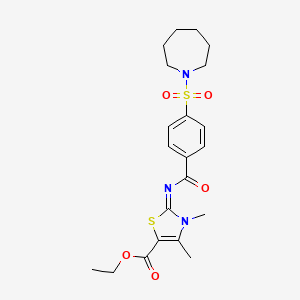

(Z)-2-((4-(氮杂环庚烷-1-磺酰基)苯甲酰基)亚氨基)-3,4-二甲基-2,3-二氢噻唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate, is a complex molecule that appears to be related to a family of compounds with a thiazole core. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The papers provided discuss the synthesis and characterization of various thiazole derivatives, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves cyclization reactions and the use of various reagents to introduce different substituents onto the thiazole core. For instance, the synthesis of 4-ethyl carboxylate-5-imino-3-thiomethyl benzothiazolo [2,3-c]-1,2,4-triazepine was achieved by reacting 2-hydrazino benzothiazolo with ethyl-2-cyano-3,3-bismethyl thio acrylate in a one-pot reaction . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted for the synthesis of Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate by choosing appropriate starting materials and reagents to introduce the azepan-1-ylsulfonyl group.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically confirmed using analytical techniques such as IR, ^1H NMR, and MS spectra . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The spectral data can provide evidence for the successful incorporation of the azepan-1-ylsulfonyl group into the thiazole derivative.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the substituents present on the thiazole core. The papers describe the preparation of imino-substituted derivatives by reacting the core compound with different acid chlorides , as well as the synthesis of amino-imino derivatives used to create new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions demonstrate the versatility of thiazole derivatives in chemical synthesis and suggest that Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate could also participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. Some of the compounds synthesized in the papers exhibited good analgesic and CNS depressant activity , indicating the potential pharmacological relevance of these molecules. The specific properties of Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate would need to be determined experimentally, but the related compounds provide a basis for predicting its behavior.

科学研究应用

- 该化合物的结构特征表明其具有潜在的抗肿瘤活性。研究人员正在研究其对癌细胞系的效力,特别是在抑制细胞增殖和诱导凋亡方面。 初步研究表明它可能干扰癌症进展中涉及的关键细胞通路 .

- 苯甲酰基和噻唑基部分使其具有抗菌活性。研究人员正在研究其对抗细菌和真菌病原体的功效。 早期结果表明它可能抑制某些耐药菌株的生长.

抗癌研究

抗菌和抗真菌活性

作用机制

未来方向

属性

IUPAC Name |

ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S2/c1-4-29-20(26)18-15(2)23(3)21(30-18)22-19(25)16-9-11-17(12-10-16)31(27,28)24-13-7-5-6-8-14-24/h9-12H,4-8,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUYMMLVBLQPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2549390.png)

![N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2549391.png)

![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2549394.png)

![methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2549398.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone](/img/structure/B2549399.png)

![N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2549401.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2549403.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2549407.png)